molecular formula C10H10FNS2 B11741129 [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B11741129
M. Wt: 227.3 g/mol
InChI Key: LRRHYMKRPKLOBU-UHFFFAOYSA-N
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Description

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine is a compound that features a thiophene ring system, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of thiophene derivatives with fluorinated compounds. One common method includes the condensation reaction of thiophene with fluorinated benzylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like dry methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.

Scientific Research Applications

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to the presence of both fluorine and thiophene moieties, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the thiophene ring contributes to its electronic properties .

Properties

Molecular Formula

C10H10FNS2

Molecular Weight

227.3 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C10H10FNS2/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2

InChI Key

LRRHYMKRPKLOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(S2)F

Origin of Product

United States

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